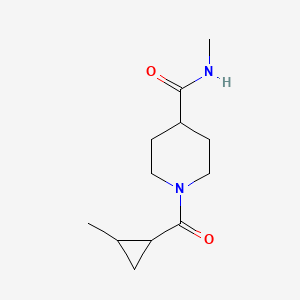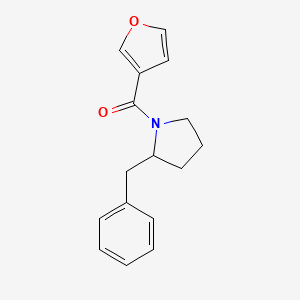
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as MK-677 or Ibutamoren, and it is a selective agonist of the growth hormone secretagogue receptor (GHSR).
Wirkmechanismus
The mechanism of action of N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide involves the activation of the GHSR, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of this receptor leads to the release of growth hormone and IGF-1, which are important regulators of growth and metabolism.
Biochemical and physiological effects:
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including increased levels of growth hormone and IGF-1, improved bone density, increased muscle mass and strength, and improved sleep quality. This compound has also been shown to have potential applications in the treatment of various conditions, including growth hormone deficiency, osteoporosis, and sarcopenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide in lab experiments is its ability to stimulate the release of growth hormone and IGF-1, which can be useful in studying the effects of these hormones on various physiological processes. However, one of the limitations of using this compound is its potential to cause side effects, such as increased appetite and water retention.
Zukünftige Richtungen
There are several future directions for research on N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of various conditions, and the study of its effects on other physiological processes, such as metabolism and aging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperidine in the presence of a base to yield the desired product.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various areas of research. One of the most notable applications is in the field of pharmacology, where this compound has been shown to stimulate the release of growth hormone and insulin-like growth factor-1 (IGF-1) in both animals and humans.
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-7-10(8)12(16)14-5-3-9(4-6-14)11(15)13-2/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRWMZQWKXXNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)


![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)



![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)